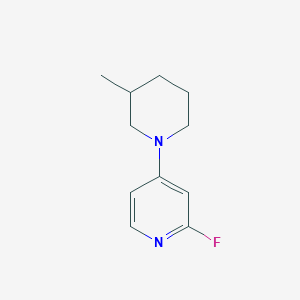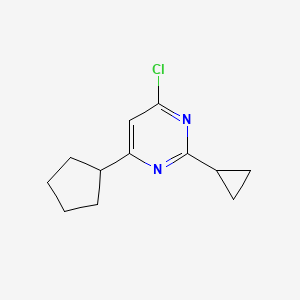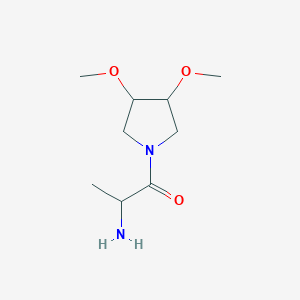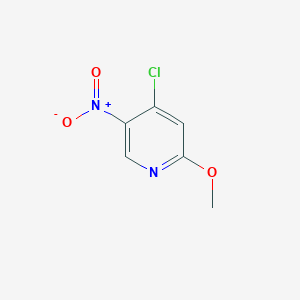
5-Benzyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-Benzyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound that is part of a class of compounds known as Aurora kinase inhibitors . These compounds are useful in the treatment, prevention, and/or amelioration of diseases or disorders related to Aurora kinase activity or one or more symptoms . Aurora kinases have been reported to be over-expressed in a wide range of human tumors .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Benzyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole include a predicted boiling point of 284.3±13.0 °C, a predicted density of 1.040±0.06 g/cm3, and a predicted pKa of 10.12±0.29 .Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
A study focused on the synthesis of novel bicyclic systems incorporating the 1,2,4-oxadiazole ring, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation process. These compounds were predicted to have biological activity based on PASS prediction methods, indicating potential applications in drug discovery (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
Another study synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing pyrrolidine rings, demonstrating strong antimicrobial activity. This suggests their utility in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Antitubercular Agents
Research into novel pyrrole derivatives as antitubercular agents included the synthesis of various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives. The study combined pharmacophore hypothesis and Surflex-Docking studies to evaluate the antitubercular activity of these compounds, revealing some with moderate to good activity (Joshi et al., 2015).
Antibacterial and Antitubercular Agents
A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived compounds showed very good antibacterial and antitubercular activities. These findings are significant for the development of new treatments for bacterial infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Anticancer Studies
Further exploration into 1,2,4-oxadiazole derivatives for their anticancer activity demonstrated promising results. A 3D QSAR study led to the design and synthesis of new molecules with significant anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Vaidya et al., 2020).
Propriétés
IUPAC Name |
5-benzyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)8-12-15-13(16-17-12)11-6-7-14-9-11/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCNQWWBXQCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)
![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)

![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)




![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)